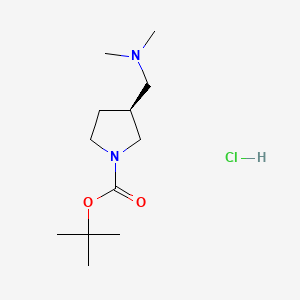

(S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3S)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14-7-6-10(9-14)8-13(4)5;/h10H,6-9H2,1-5H3;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAMYHJAFNEBOM-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride chemical properties

An In-Depth Technical Guide to (S)-1-Boc-3-Dimethylaminomethylpyrrolidine Hydrochloride: Synthesis, Characterization, and Application

Abstract

This compound is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and organic synthesis. As a versatile building block, its unique structural features—a Boc-protected nitrogen, a chiral center, and a dimethylaminomethyl side chain—make it a valuable intermediate for constructing complex molecular architectures, particularly in the development of novel therapeutics. This guide provides a comprehensive technical overview of its chemical properties, a representative synthetic protocol, detailed methods for its analytical characterization, and a discussion of its applications in drug discovery. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic and medicinal chemistry programs.

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its conformational rigidity and ability to engage in specific hydrogen bonding interactions make it an ideal motif for designing ligands that target enzymes and receptors with high affinity and selectivity. The introduction of specific stereochemistry and functional groups onto the pyrrolidine ring allows for the fine-tuning of pharmacological properties.

This compound emerges from this class as a particularly useful chiral intermediate. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the ring nitrogen under a wide range of reaction conditions while allowing for facile deprotection under acidic conditions. The (S)-stereochemistry provides a fixed three-dimensional orientation, which is critical for enantioselective interactions with biological targets. The dimethylaminomethyl group at the C3 position introduces a basic nitrogen atom, which can serve as a key pharmacophoric element or a synthetic handle for further elaboration. This guide aims to provide a detailed technical framework for the effective utilization of this compound.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of this compound is essential for its proper handling, storage, and application in synthesis.

| Property | Value | Reference |

| Chemical Name | tert-Butyl (S)-3-((dimethylamino)methyl)pyrrolidine-1-carboxylate hydrochloride | [2] |

| Synonyms | (S)-1-Boc-3-Dimethylaminomethylpyrrolidine HCl | [2] |

| CAS Number | 1246643-15-1 | [2] |

| Molecular Formula | C₁₂H₂₅ClN₂O₂ | [2] |

| Molecular Weight | 264.79 g/mol | [2] |

| Appearance | Typically a solid (based on related compounds) | N/A |

| Storage Conditions | Sealed in a dry place, at room temperature. | [2] |

Synthesis and Purification

While numerous proprietary methods exist for the synthesis of chiral pyrrolidines, a common and illustrative academic approach involves the reductive amination of a suitable aldehyde precursor. This method provides a reliable pathway to introduce the dimethylaminomethyl side chain.

General Synthetic Workflow

The diagram below outlines a representative two-step process starting from the commercially available (S)-1-Boc-3-formylpyrrolidine.

Caption: A representative synthetic pathway to the target compound.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis starting from (S)-1-Boc-3-formylpyrrolidine, a readily available intermediate.[3]

Objective: To synthesize this compound.

Materials:

-

(S)-1-Boc-3-formylpyrrolidine

-

Dimethylamine (40% solution in water)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (2M solution in diethyl ether)

-

Diethyl ether

Procedure:

-

Reaction Setup: To a solution of (S)-1-Boc-3-formylpyrrolidine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen), add dimethylamine solution (1.5 eq). Stir the mixture at room temperature for 1 hour. The formation of the intermediate iminium ion is the rationale for this initial step.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 30 minutes. STAB is a mild and selective reducing agent, ideal for reductive aminations, minimizing side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

-

Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Isolation of Free Base: Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude (S)-1-Boc-3-Dimethylaminomethylpyrrolidine free base, which can be used directly or purified by column chromatography.

-

Salt Formation: Dissolve the crude free base in a minimal amount of diethyl ether. Cool the solution to 0 °C and add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete.

-

Final Product Isolation: Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and stereochemical integrity of the synthesized compound. The following protocols are based on standard methodologies for similar N-Boc protected pyrrolidine derivatives.[4][5]

Analytical Workflow

Caption: Workflow for the analytical characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure by identifying the connectivity of protons and carbons.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in a 5 mm NMR tube.[4] The choice of solvent is critical; D₂O is suitable for the hydrochloride salt, while CDCl₃ could be used for the free base.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer at room temperature.[4][5]

-

Data Analysis: Chemical shifts are reported in parts per million (ppm).

Expected Spectral Data (Illustrative):

| ¹H NMR (Predicted) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.6 - 3.2 | m | 4H | CH₂ (Pyrrolidine ring) | |

| ~3.0 - 2.8 | m | 3H | CH₂N and CH (at C3) | |

| ~2.7 | s | 6H | N(CH₃)₂ | |

| ~2.2 - 1.9 | m | 2H | CH₂ (Pyrrolidine ring) | |

| 1.46 | s | 9H | C(CH₃)₃ (Boc group) |

| ¹³C NMR (Predicted) | Chemical Shift (δ) ppm | Assignment |

| ~155 | C=O (Boc carbamate) | |

| ~80 | C(CH₃)₃ (Boc group) | |

| ~60 | CH₂N (Side chain) | |

| ~45-55 | Pyrrolidine Ring Carbons (CH₂, CH) | |

| ~45 | N(CH₃)₂ | |

| ~28.5 | C(CH₃)₃ (Boc group) |

Note: Predicted shifts are based on analogous structures and may vary.[4][5]

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the compound.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile/water.

-

Data Acquisition: Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer in positive ion mode. ESI is a soft ionization technique suitable for polar, non-volatile molecules.

-

Data Analysis: Look for the molecular ion peak corresponding to the free base [M+H]⁺.

Expected Data:

| Parameter | Expected Value (for Free Base C₁₂H₂₄N₂O₂) |

| Molecular Ion | [M+H]⁺ |

| Expected m/z | ~229.19 |

| Major Fragments | Loss of Boc group (-100) or isobutylene (-56) |

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Protocol:

-

Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum on an FT-IR spectrometer, typically from 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands.

Expected Data:

| Key Absorption Bands (cm⁻¹) | Functional Group Assignment |

| ~2970, ~2870 | C-H stretch (alkane) |

| ~1685 | C=O stretch (Boc carbamate) |

| ~1365 | C-H bend (tert-butyl) |

| ~1160 | C-N stretch |

Applications in Research and Drug Discovery

This compound is a valuable chiral building block used to introduce a specific stereocenter and a basic side chain into target molecules.[6]

-

Kinase Inhibitors: The pyrrolidine scaffold is a key component in many kinase inhibitors. For instance, the related compound (S)-3-Acetyl-1-Boc-pyrrolidine is a crucial intermediate in the synthesis of Spleen Tyrosine Kinase (Syk) inhibitors, which are being investigated for inflammatory diseases.[1][7] The dimethylaminomethyl group can be used similarly to engage with the target protein, often forming salt bridges with acidic residues like aspartate or glutamate in the active site.

-

GPCR Ligands: The basic nitrogen in the side chain is a common feature in ligands for G-protein coupled receptors (GPCRs), where it can interact with key anionic residues to confer binding affinity.

-

Neuroscience Research: Chiral pyrrolidines are integral to compounds targeting the central nervous system. This building block can be incorporated into molecules designed to modulate neurotransmitter systems.[6]

Safety, Handling, and Storage

Proper handling and storage are crucial for ensuring user safety and maintaining the integrity of the compound. The following information is based on data for analogous and related chemicals.

-

Hazard Identification: The free base of related aminopyrrolidines can be harmful if swallowed, toxic in contact with skin, and may cause severe skin burns and eye damage.[8] It may also cause an allergic skin reaction.[8]

-

Precautionary Measures:

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and rinse the skin with plenty of water.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][11]

Conclusion

This compound is a high-value chiral building block with significant potential in synthetic and medicinal chemistry. Its well-defined stereochemistry and versatile functional groups provide a robust platform for the synthesis of complex, biologically active molecules. This guide has provided a technical foundation for its synthesis, characterization, and application, underscoring its importance for professionals in drug discovery and development.

References

- Sigma-Aldrich. (2025).

- ChemicalBook. (n.d.). S-1-BOC-3-DIMETHYLAMINOMETHYL-PYRROLIDINE-HCl | 1246643-15-1.

- Chem-Impex. (n.d.). (S)-1-Boc-3-(aminomethyl)pyrrolidine.

- AK Scientific, Inc. (n.d.). (S)-3-(Boc-amino)

- Fisher Scientific. (2025).

- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide.

- Sigma-Aldrich. (n.d.). 1-Boc-3-(aminomethyl)pyrrolidine.

- Benchchem. (2025). A Comparative Guide to the Spectroscopic Analysis of (S)-3-Acetyl-1-Boc-pyrrolidine Reaction Outcomes.

- Benchchem. (2025). A Technical Guide to (S)

- PubChem. (n.d.). (R)-1-Boc-3-(dimethylamino)pyrrolidine.

- Chem-Impex. (n.d.). 1-Boc-3-formyl-pyrrolidine.

- Benchchem. (2025). Spectroscopic Characterization of (S)-3-Acetyl-1-Boc-pyrrolidine: A Technical Guide.

- Benchchem. (2025).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. S-1-BOC-3-DIMETHYLAMINOMETHYL-PYRROLIDINE-HCl | 1246643-15-1 [amp.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

(S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride structure

An In-Depth Technical Guide to (S)-1-Boc-3-Dimethylaminomethylpyrrolidine Hydrochloride: Structure, Synthesis, and Applications in Modern Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a synthetically valuable chiral building block, pivotal in the design and development of complex pharmaceutical agents. Its rigid pyrrolidine scaffold, defined stereochemistry, and versatile functional groups make it an indispensable intermediate for creating enantiomerically pure molecules. This guide provides a comprehensive technical overview of its chemical structure, a robust and logical synthetic pathway with detailed protocols, its applications in medicinal chemistry, and essential analytical and safety data for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt form of the Boc-protected chiral pyrrolidine derivative. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the pyrrolidine nitrogen, preventing its participation in undesired reactions while allowing for selective modification at other positions. The Boc group is notably stable under basic and nucleophilic conditions but can be readily removed under acidic conditions.[1]

The key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1246643-15-1 | [1] |

| Molecular Formula | C₁₂H₂₅ClN₂O₂ | [1] |

| Molecular Weight | 264.79 g/mol | [1] |

| Synonyms | tert-Butyl (S)-3-((dimethylamino)methyl)pyrrolidine-1-carboxylate hydrochloride | [1] |

| Appearance | White to off-white solid (predicted) | |

| Storage | Sealed in a dry environment at room temperature. | [1] |

Molecular Structure and Stereochemistry

The structure features a five-membered pyrrolidine ring, which imparts conformational rigidity, a desirable trait in drug design for optimizing ligand-receptor binding. The nitrogen at position 1 is protected by a tert-butoxycarbonyl (Boc) group. The critical stereocenter is at the C3 position, which bears a dimethylaminomethyl substituent in the (S)-configuration. This specific chirality is fundamental to its utility, as biological systems often exhibit high stereoselectivity, where only one enantiomer of a drug is active or safe.[2]

Structural Diagram

The following diagram illustrates the two-dimensional structure of the cation of this compound.

Caption: 2D Structure of (S)-1-Boc-3-Dimethylaminomethylpyrrolidine Cation with Counter-ion.

Synthesis and Manufacturing

A robust and scalable synthesis is critical for any building block intended for drug development. A logical and efficient pathway to the target compound proceeds from the commercially available precursor, (S)-(-)-1-Boc-3-aminopyrrolidine.[3] The synthesis involves a two-step sequence: exhaustive methylation of the primary amine followed by salt formation.

Synthetic Strategy: Reductive Amination

While direct alkylation with methyl halides is possible, it carries a significant risk of over-alkylation, leading to the formation of a quaternary ammonium salt and purification difficulties. A more controlled and widely adopted method is the Eschweiler-Clarke reaction , a specific type of reductive amination. This reaction uses formaldehyde as the source of the methyl groups and formic acid as the in-situ reducing agent. It is highly efficient for converting primary amines to tertiary amines and is compatible with the acid-sensitive Boc group under its mild conditions.

Synthetic Pathway Diagram

The workflow from the primary amine precursor to the final hydrochloride salt is depicted below.

Caption: Proposed synthetic pathway for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of (S)-1-Boc-3-dimethylaminomethylpyrrolidine (Free Base)

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (S)-1-Boc-3-aminomethylpyrrolidine (1.0 eq).

-

Reagent Addition: Add formic acid (98-100%, 3.0 eq) to the flask, followed by the slow addition of aqueous formaldehyde (37% solution, 2.5 eq). The initial reaction may be exothermic; addition should be controlled to maintain the temperature below 40 °C.

-

Reaction: Heat the reaction mixture to 90-100 °C and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC or LC-MS to confirm the disappearance of the starting material.

-

Work-up: Cool the mixture to room temperature and carefully basify to pH > 10 by adding a cold aqueous solution of sodium hydroxide (e.g., 4M NaOH). This step must be performed in an ice bath to manage the heat of neutralization.

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base as an oil. The product is often pure enough for the next step, but can be purified by silica gel chromatography if necessary.

Step 2: Formation of this compound

-

Dissolution: Dissolve the crude free base from the previous step in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Precipitation: While stirring, add a solution of 2M HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt will form immediately.[4]

-

Isolation: Continue stirring for 30 minutes at room temperature to ensure complete precipitation.

-

Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities. Dry the product under vacuum to yield this compound.

Applications in Medicinal Chemistry

Chiral pyrrolidine derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] this compound serves as a key intermediate for introducing a specific three-dimensional architecture into a target molecule.

-

Rationale for Use: The dimethylaminomethyl group can act as a basic center, which is often crucial for improving the pharmacokinetic properties of a drug candidate, such as solubility and cell permeability. It can also serve as a key pharmacophoric element, engaging in hydrogen bonding or ionic interactions with a biological target.[2]

-

Use in Targeted Therapeutics: Analogous building blocks are instrumental in synthesizing potent and selective kinase inhibitors, such as those targeting Spleen Tyrosine Kinase (Syk), which is implicated in inflammatory diseases.[5] This building block allows for the systematic exploration of the structure-activity relationship (SAR) around the pyrrolidine core.

Workflow in Drug Discovery

The integration of a building block like this into a drug discovery campaign follows a logical progression from initial synthesis to lead optimization.

Caption: Role of the chiral building block in a typical drug discovery pipeline.

Analytical Characterization

Predicted Spectroscopic Data

The following tables summarize the predicted NMR data in CDCl₃.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~10-12 | br s | 1H | N⁺-H (Hydrochloride) |

| ~3.2 - 3.8 | m | 4H | N-CH ₂ (Pyrrolidine ring) |

| ~3.0 - 3.2 | m | 2H | C3-CH ₂-N⁺ |

| ~2.85 | s | 6H | N⁺-(CH ₃)₂ |

| ~2.5 - 2.7 | m | 1H | CH (at position 3) |

| ~1.9 - 2.2 | m | 2H | C4-CH ₂ (Pyrrolidine ring) |

| 1.46 | s | 9H | C(CH ₃)₃ (Boc group) |

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~154.7 | C =O (Boc carbamate) |

| ~80.5 | C (CH₃)₃ (Boc quaternary) |

| ~58-60 | C3-C H₂-N⁺ |

| ~45-55 | N-C H₂ (Pyrrolidine ring) |

| ~43-45 | N⁺-(C H₃)₂ |

| ~35-40 | C H (at position 3) |

| ~28.5 | C(C H₃)₃ (Boc methyls) |

| ~25-30 | C4-C H₂ (Pyrrolidine ring) |

Protocol for NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O) in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).

-

Data Processing: Process both spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. Although a specific Safety Data Sheet (SDS) for this compound is not widely published, a hazard assessment can be made based on structurally related amino compounds and general laboratory chemicals.

-

Hazard Statements (Anticipated): May be harmful if swallowed. Causes skin irritation and serious eye damage. May cause respiratory irritation.[6]

-

Precautionary Statements:

-

Prevention: Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust.[7]

-

Response: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor. IF ON SKIN: Wash with plenty of soap and water.[7]

-

-

Handling: Handle in accordance with good industrial hygiene and safety practices. Use a chemical fume hood to minimize inhalation exposure.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]

Conclusion

This compound is a high-value, versatile chiral intermediate with significant applications in pharmaceutical research and development. Its well-defined stereochemistry and strategically placed functional groups provide a reliable platform for constructing complex molecular architectures. The synthetic route presented here is logical, scalable, and employs standard, well-understood chemical transformations, ensuring its accessibility. For drug discovery professionals, this building block represents a key tool for accelerating the development of novel, enantiomerically pure therapeutics.

References

-

Boc-Protected Amino Groups Overview. Organic Chemistry Portal. [Link]

-

A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health (NIH). [Link]

-

Boc Deprotection with HCl - Examples. Common Organic Chemistry. [Link]

-

Reductive Amination of Carbonyl Compounds. ResearchGate. [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. chemimpex.com [chemimpex.com]

- 3. (S)-(−)-1-Boc-3-アミノピロリジン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Boc Deprotection - HCl [commonorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 7. (S)-1-BOC-3-((DIMETHYLAMINO)METHYL)PYRROLIDINE CAS#: 85916-26-3 [m.chemicalbook.com]

A Technical Guide to (S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride (CAS 1246643-15-1): Synthesis, Characterization, and Applications in Drug Discovery

Abstract: (S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride is a chiral pyrrolidine derivative that has garnered significant interest as a versatile building block in medicinal chemistry. The pyrrolidine scaffold is a privileged structure found in numerous FDA-approved drugs, making its derivatives valuable starting points for novel therapeutic agents.[1] This technical guide provides an in-depth analysis of the compound's physicochemical properties, outlines a logical synthetic strategy, details its critical applications in drug development, presents a robust framework for analytical quality control, and summarizes essential safety and handling protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this intermediate in their synthetic and discovery programs.

Physicochemical and Structural Properties

This compound is a chiral, non-natural amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen makes it an ideal intermediate for multi-step synthesis, preventing unwanted side reactions while allowing for transformations at other sites.[2] The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it a solid that is easier to weigh and dispense accurately compared to a free base, which may be an oil. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1246643-15-1 | [3][4] |

| Molecular Formula | C12H25ClN2O2 | [3][4] |

| Molecular Weight | 264.79 g/mol | [3][4] |

| Synonyms | tert-Butyl (S)-3-((dimethylamino)methyl)pyrrolidine-1-carboxylate hydrochloride | [3] |

| Appearance | Typically an off-white to white solid | Generic knowledge |

| Storage Conditions | Sealed in a dry environment at room temperature | [3] |

Synthesis and Mechanistic Rationale

The synthesis of chiral pyrrolidines is a cornerstone of pharmaceutical process chemistry. The strategic construction of this compound involves the stereoselective formation of the pyrrolidine ring, installation of the dimethylaminomethyl side chain, and protection of the ring nitrogen.

Synthetic Strategy Overview

A logical and industrially scalable approach often begins with a readily available chiral starting material. A plausible synthetic pathway involves the reductive amination of a corresponding aldehyde, a robust and high-yielding transformation. The Boc protecting group is crucial as it deactivates the otherwise reactive secondary amine of the pyrrolidine ring, allowing for selective chemistry.

Generalized Experimental Protocol

The following protocol is a representative, generalized procedure. Researchers should optimize conditions based on their specific laboratory setup and scale.

-

Reductive Amination:

-

To a solution of (S)-1-Boc-3-formylpyrrolidine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add dimethylamine (2.0 eq, typically as a solution in THF or as a gas).[5]

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. The choice of a mild reducing agent like NaBH(OAc)₃ is critical to avoid reduction of the Boc group or other sensitive functionalities.

-

Monitor the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free base.

-

-

Salt Formation and Purification:

-

Dissolve the crude (S)-1-Boc-3-Dimethylaminomethylpyrrolidine in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrogen chloride (1.0-1.1 eq, typically 2M in diethyl ether or 4M in dioxane) with stirring.

-

The hydrochloride salt will precipitate out of the solution. Stir the resulting slurry for 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether to remove any non-polar impurities, and dry under vacuum. The resulting solid is the target compound, which can be further purified by recrystallization if necessary.

-

Key Applications in Drug Development

Chiral building blocks are essential for creating stereochemically pure active pharmaceutical ingredients (APIs), which is critical for efficacy and safety.[] this compound serves as a key intermediate for introducing a specific three-dimensional architecture into a target molecule.

Role as a Privileged Scaffold Fragment

The dimethylaminomethyl moiety is a common pharmacophoric feature. Its tertiary amine is basic (pKa ~9-10) and is typically protonated at physiological pH. This positive charge can form crucial ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in a protein's active site. Furthermore, this group can significantly enhance the aqueous solubility of the final compound, improving its pharmacokinetic profile.

A notable application of related pyrrolidine scaffolds is in the synthesis of kinase inhibitors, such as those targeting Spleen Tyrosine Kinase (Syk), which is implicated in inflammatory diseases.[1][7] The pyrrolidine ring acts as a rigid scaffold to correctly orient the side chain for optimal target engagement.

Analytical Quality Control

Ensuring the identity, purity, and stereochemical integrity of this compound is paramount. A multi-pronged analytical approach is required for comprehensive characterization.

Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides unequivocal structural confirmation. The proton and carbon spectra should be consistent with the assigned structure, showing characteristic peaks for the Boc group, the pyrrolidine ring protons, and the N,N-dimethyl group.

-

Mass Spectrometry (MS): Confirms the molecular weight of the free base after the loss of HCl.

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing chemical purity. A reversed-phase C18 column is typically used with a mobile phase of water and acetonitrile or methanol, often containing a modifier like trifluoroacetic acid (TFA). Detection is commonly performed at ~210 nm.[8]

-

Chiral HPLC: This is a critical, self-validating system to determine the enantiomeric excess (e.e.). The use of a chiral stationary phase (e.g., polysaccharide-based) allows for the separation of the (S) and (R) enantiomers, ensuring the stereochemical purity of the material.[9]

Representative HPLC Protocol for Purity Analysis

-

System: HPLC with UV-Vis Detector.

-

Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.[8]

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a water/acetonitrile mixture to a concentration of approximately 0.5-1.0 mg/mL.[8]

Safety, Handling, and Storage

As a fine chemical intermediate, this compound requires careful handling. While a specific Safety Data Sheet (SDS) for this exact CAS number should always be consulted from the supplier, data from closely related pyrrolidine hydrochloride derivatives can provide guidance on potential hazards.

-

Hazard Identification: Based on analogous structures, the compound may cause skin irritation and serious eye damage. It may be harmful if swallowed or inhaled.[10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][11]

Conclusion

This compound is a high-value chiral building block with significant utility in modern drug discovery. Its pre-defined stereochemistry, orthogonal protecting group strategy, and useful pharmacophoric side chain make it an attractive intermediate for synthesizing complex molecular architectures. A thorough understanding of its synthesis, analytical characterization, and handling is essential for its effective and safe implementation in research and development pipelines, ultimately accelerating the path from a promising laboratory discovery to a life-saving therapeutic.[]

References

-

S-1-BOC-3-DIMETHYLAMINOMETHYL-PYRROLIDINE-HCl. (n.d.). Autech Industry Co.,Ltd. Retrieved from [Link]

- Safety Data Sheet. (2021). Sigma-Aldrich.

- Safety Data Sheet. (2025). Sigma-Aldrich.

- Safety Data Sheet. (2009). Fisher Scientific.

- Safety Data Sheet. (2025). Fisher Scientific.

- MSDS of (S)-3-n-boc-aminomethyl pyrrolidine. (2018). Biosynth.

-

(R)-1-Boc-3-(dimethylamino)pyrrolidine. (n.d.). PubChem. Retrieved from [Link]

- Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization. (2015). Google Patents.

-

Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. (2017). Der Pharma Chemica. Retrieved from [Link]

- Synthesis process of 1-N-BOC-3-hydroxypyrrolidine. (2011). Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. S-1-BOC-3-DIMETHYLAMINOMETHYL-PYRROLIDINE-HCl | 1246643-15-1 [amp.chemicalbook.com]

- 4. 1246643-15-1 | CAS DataBase [m.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to (S)-1-Boc-3-Dimethylaminomethylpyrrolidine Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry. Its unique structural features, combining a protected pyrrolidine ring with a dimethylaminomethyl side chain, make it a valuable intermediate in the synthesis of complex molecular architectures, particularly for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an analysis of its role in drug discovery, underpinned by established scientific principles and practical insights.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its prevalence is attributed to its favorable physicochemical properties, including metabolic stability and the ability to introduce stereochemistry, which is often crucial for biological activity. The strategic functionalization of the pyrrolidine core allows for the precise orientation of pharmacophoric groups, enabling targeted interactions with biological macromolecules. This compound emerges as a key player in this context, offering a versatile platform for the elaboration into a diverse array of bioactive compounds.

Physicochemical Properties and Molecular Characteristics

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses.

Molecular Formula: C₁₂H₂₅ClN₂O₂

Molecular Weight: 264.79 g/mol [1]

CAS Number: 1246643-15-1[1]

IUPAC Name: tert-Butyl (3S)-3-((dimethylamino)methyl)pyrrolidine-1-carboxylate hydrochloride

Synonyms: (S)-1-Boc-3-Dimethylaminomethylpyrrolidine HCl, tert-Butyl (S)-3-((dimethylamino)methyl)pyrrolidine-1-carboxylate hydrochloride[1]

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₅ClN₂O₂ | |

| Molecular Weight | 264.79 g/mol | [1] |

| CAS Number | 1246643-15-1 | [1] |

| Appearance | White to off-white solid | Typical for similar compounds |

| Solubility | Soluble in water, methanol, and dichloromethane | Inferred from structure |

| Storage | Sealed in a dry environment at room temperature | [1] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. A common and efficient route starts from the commercially available (S)-1-Boc-3-(aminomethyl)pyrrolidine.

Synthetic Pathway Overview

The synthesis involves a reductive amination reaction, followed by the formation of the hydrochloride salt. This approach is favored for its high efficiency and stereochemical fidelity.

Sources

(S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of (S)-1-Boc-3-Dimethylaminomethylpyrrolidine Hydrochloride

Abstract

This compound is a valuable chiral building block in modern medicinal chemistry, frequently incorporated into complex pharmaceutical candidates to enhance their pharmacological profiles.[1] The pyrrolidine scaffold is a prevalent motif in numerous FDA-approved drugs, making robust and scalable synthetic access to its derivatives a critical objective for drug development professionals.[2] This technical guide provides a detailed examination of a reliable and widely employed synthetic pathway to this compound, commencing from the commercially available precursor, (S)-1-Boc-3-pyrrolidinemethanol. The narrative emphasizes the causality behind experimental choices, offering field-proven insights into reaction mechanisms, reagent selection, and process optimization. A highly efficient alternative route via Eschweiler-Clarke methylation is also discussed, providing a comparative perspective for process chemists and researchers.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule reveals two primary strategic disconnections, each originating from readily accessible chiral precursors.

-

Strategy A: C-N Bond Formation via Reductive Amination. The target tertiary amine can be disconnected at the C-N bond, leading back to (S)-1-Boc-3-formylpyrrolidine and dimethylamine. The aldehyde intermediate is, in turn, accessible through the oxidation of (S)-1-Boc-3-pyrrolidinemethanol. This multi-step, yet highly controllable, route is the primary focus of this guide.

-

Strategy B: N-Methylation via Eschweiler-Clarke Reaction. Alternatively, the two methyl groups on the nitrogen can be disconnected, suggesting a methylation strategy. This leads back to the primary amine, (S)-1-Boc-3-aminomethylpyrrolidine. The Eschweiler-Clarke reaction is a classic and exceptionally efficient method for exhaustive methylation of primary amines, representing a powerful alternative pathway.[3][4]

Caption: Retrosynthetic analysis of the target compound.

Primary Synthesis Pathway: Oxidation and Reductive Amination

This pathway is favored for its modularity and the use of well-understood, scalable reactions. It begins with the oxidation of a primary alcohol to an aldehyde, which is then converted to the target tertiary amine.

Rationale for Pathway Selection

The choice of this two-step sequence from (S)-1-Boc-3-pyrrolidinemethanol is underpinned by several key factors:

-

Reagent Availability: The starting alcohol and all subsequent reagents are commercially available and cost-effective for laboratory and pilot scales.

-

Process Control: The stepwise nature allows for the isolation and purification of the intermediate aldehyde, ensuring high purity in the final product.

-

Scalability: The selected oxidation and reduction conditions are amenable to scale-up. For instance, the Parikh-Doering oxidation avoids the use of potentially explosive reagents like Dess-Martin Periodinane (DMP) and the high costs associated with it on an industrial scale.[5]

Detailed Experimental Protocols

Step 1: Oxidation of (S)-1-Boc-3-pyrrolidinemethanol to (S)-tert-butyl 3-formylpyrrolidine-1-carboxylate

This step employs the Parikh-Doering oxidation, a mild and efficient method that utilizes the sulfur trioxide pyridine complex (SO₃·Py) as the oxidant.

-

Protocol:

-

To a solution of (S)-1-Boc-pyrrolidin-3-ylmethanol (1.0 eq) in anhydrous Dichloromethane (DCM, 10 vol) and Dimethyl sulfoxide (DMSO, 5 vol), cool the mixture to 0 °C in an ice bath.

-

Add triethylamine (TEA, 3.0-5.0 eq) to the solution.

-

Add SO₃·Pyridine complex (1.5-2.0 eq) portion-wise, ensuring the internal temperature remains below 10 °C.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with DCM (3 x 10 vol).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-tert-butyl 3-formylpyrrolidine-1-carboxylate, which can often be used in the next step without further purification.

-

-

Expertise & Causality: The Parikh-Doering oxidation is selected over other methods like Swern oxidation because it avoids the formation of foul-smelling dimethyl sulfide byproduct and does not require cryogenic temperatures, simplifying the operational setup.[5] Triethylamine acts as a base to neutralize the pyridinium and sulfuric acid byproducts formed during the reaction.

Step 2: Reductive Amination with Dimethylamine

This step involves the formation of an iminium ion intermediate from the aldehyde and dimethylamine, which is then reduced in situ by sodium triacetoxyborohydride (STAB).

-

Protocol:

-

Dissolve the crude (S)-tert-butyl 3-formylpyrrolidine-1-carboxylate (1.0 eq) in Dichloromethane (DCM, 10 vol).

-

Add a solution of dimethylamine (2.0 M in THF, 1.5-2.0 eq).

-

Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

-

Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield (S)-1-Boc-3-Dimethylaminomethylpyrrolidine as a free base.

-

-

Trustworthiness: STAB is the reducing agent of choice for this transformation because it is milder and more selective for iminium ions over aldehydes or ketones compared to other borohydrides like sodium cyanoborohydride (NaCNBH₃) or sodium borohydride (NaBH₄).[6] This prevents the reduction of the starting aldehyde to the alcohol, ensuring a cleaner reaction profile.[6]

Step 3: Hydrochloride Salt Formation

-

Protocol:

-

Dissolve the crude free base from the previous step in a suitable solvent such as diethyl ether or ethyl acetate.

-

Cool the solution to 0 °C.

-

Slowly add a solution of HCl in diethyl ether (e.g., 2.0 M) or isopropanol dropwise until the pH is acidic (pH ~2) and precipitation is complete.

-

Stir the resulting slurry at 0 °C for 1 hour.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.

-

Synthesis Workflow Visualization

Caption: Forward synthesis via oxidation and reductive amination.

Alternative Pathway: Eschweiler-Clarke Methylation

For laboratories where (S)-1-Boc-3-aminomethylpyrrolidine is a readily available starting material, the Eschweiler-Clarke reaction offers a highly efficient, one-pot procedure to the target molecule.[1]

-

Reaction Principle: This reaction methylates a primary or secondary amine to the corresponding tertiary amine using excess formic acid and formaldehyde.[3][7] The reaction proceeds via reductive amination, where formaldehyde forms an iminium ion that is subsequently reduced by formic acid, which acts as a hydride donor.[4][8] A key advantage is that the reaction does not proceed to form a quaternary ammonium salt, as a tertiary amine cannot form another iminium ion with formaldehyde.[3]

-

Protocol:

-

To a flask charged with (S)-1-Boc-3-aminomethylpyrrolidine (1.0 eq), add formic acid (≥ 3.0 eq).

-

Add aqueous formaldehyde (37% solution, ≥ 2.5 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 2-6 hours. Vigorous gas (CO₂) evolution will be observed.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and basify by the careful addition of a strong base (e.g., NaOH solution) to pH > 10.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting free base can be converted to the hydrochloride salt as described in Step 3 of the primary pathway.

-

Data Summary

The following table summarizes typical data for the synthesis via the primary pathway. Yields and purity are representative and may vary based on reaction scale and purification technique.

| Step | Product | Typical Yield | Purity (Typical) | Analytical Notes |

| 1 | (S)-tert-butyl 3-formylpyrrolidine-1-carboxylate | 85-95% | >90% (crude) | Used directly in the next step. |

| 2 | (S)-1-Boc-3-Dimethylaminomethylpyrrolidine | 80-90% | >95% (after workup) | Typically an oil. Characterized by ¹H NMR, ¹³C NMR, and MS. |

| 3 | (S)-1-Boc-3-Dimethylaminomethylpyrrolidine HCl | >95% | >98% (after precipitation) | Typically a white to off-white solid. |

Conclusion

The synthesis of this compound can be reliably achieved through a robust two-step sequence involving Parikh-Doering oxidation and subsequent reductive amination, starting from (S)-1-Boc-3-pyrrolidinemethanol. This pathway offers excellent control and scalability, making it suitable for drug development campaigns. As a compelling alternative, the Eschweiler-Clarke reaction provides a rapid and high-yielding route from (S)-1-Boc-3-aminomethylpyrrolidine. The choice between these pathways will ultimately depend on starting material availability, project scale, and specific laboratory capabilities. Both methods provide reliable access to this important chiral building block, facilitating further research and development in medicinal chemistry.

References

- BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of (S)-3-Acetyl-1-Boc-pyrrolidine.

-

Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]

-

Tuleuova, A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC, NIH. [Link]

-

Organic Syntheses. (n.d.). α-Arylation of N-Boc Pyrrolidine. [Link]

-

Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. [Link]

-

J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. [Link]

-

Li, W., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. PMC, PubMed Central, NIH. [Link]

-

Gunda, P., et al. (2014). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH. [Link]

-

Tuleuova, A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Denison, S., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC, NIH. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. enamine.net [enamine.net]

- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. Eschweiler-Clarke Reaction [organic-chemistry.org]

The Chiral Synthon as a Gateway to Selective Muscarinic Antagonism: A Technical Guide to the Synthetic and Pharmacological Action of (S)-1-Boc-3-Dimethylaminomethylpyrrolidine

This technical guide delves into the multifaceted "mechanism of action" of (S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride. For a molecule of this nature, its mechanism is best understood not as a direct pharmacological agent, but as a sophisticated chemical tool—a chiral building block—that enables the synthesis of potent and selective therapeutic molecules. We will explore its function from the perspective of a synthetic chemist and a pharmacologist, elucidating its role in the creation of selective muscarinic M3 receptor antagonists, a class of drugs pivotal in the management of overactive bladder (OAB).

Part 1: The Chemical Mechanism of Action - A Chiral Scaffold for Asymmetric Synthesis

The primary utility of (S)-1-Boc-3-Dimethylaminomethylpyrrolidine lies in its unique structural features, which are exploited in multi-step organic synthesis. Each component of the molecule serves a distinct and crucial purpose.

-

The (S)-Pyrrolidine Core: The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry.[1] Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for selective binding to biological targets. The "(S)" stereochemistry at the 3-position is fundamental, as enantiomeric purity is often a prerequisite for therapeutic efficacy and safety.

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a robust protecting group for the pyrrolidine nitrogen. It renders the amine nucleophilicity inert, preventing unwanted side reactions during synthetic modifications at other parts of the molecule. Its key advantage is its stability in basic and nucleophilic conditions, yet it can be readily and cleanly removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid), unmasking the secondary amine for subsequent reactions.

-

The Dimethylaminomethyl Side Chain: The dimethylaminomethyl group at the C3 position is a key functional handle. As a tertiary amine, it is typically non-reactive under the conditions used to modify the Boc-protected nitrogen. In the final drug molecule, this basic nitrogen can serve as a crucial pharmacophoric element, forming ionic interactions or hydrogen bonds with the target receptor. It also often enhances the aqueous solubility and overall pharmacokinetic profile of the final compound.

Illustrative Synthetic Pathway: Synthesis of a Selective Muscarinic M3 Antagonist

To illustrate the chemical mechanism of action, we will outline a representative synthesis of a muscarinic M3 antagonist, structurally related to compounds like Imidafenacin. This pathway highlights the strategic unmasking and reaction of the pyrrolidine nitrogen.

Experimental Protocol: N-Alkylation of (S)-3-(Dimethylaminomethyl)pyrrolidine

Objective: To couple the chiral pyrrolidine core with a side chain characteristic of M3 antagonists.

Step 1: Deprotection of the Boc Group

-

Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

-

Add a strong acid, for example, 4M HCl in dioxane or trifluoroacetic acid (TFA) (5-10 eq).

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting product is the hydrochloride or trifluoroacetate salt of (S)-3-(Dimethylaminomethyl)pyrrolidine.

Step 2: N-Alkylation with a Phenylalkyl Halide

-

To a solution of the deprotected pyrrolidine salt (1.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile, add a suitable base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.5-3.0 eq) to neutralize the salt and free the secondary amine.

-

Add the desired alkylating agent, for instance, 1,1-diphenyl-4-bromobutane (1.1 eq), which is a common structural motif in M3 antagonists.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired N-alkylated pyrrolidine derivative.

Caption: Synthetic workflow for the preparation of a muscarinic M3 antagonist.

Part 2: The Pharmacological Mechanism of Action - Selective M3 Receptor Blockade

The chiral pyrrolidine scaffold, once incorporated into the final drug molecule, serves as the cornerstone for its pharmacological activity. Using Imidafenacin as a representative example of a therapeutic agent with a related structure, we can understand the ultimate "mechanism of action" that our building block enables. Imidafenacin is a potent and selective antagonist of muscarinic acetylcholine receptors, particularly the M1 and M3 subtypes.[2][3]

Target: The M3 Muscarinic Acetylcholine Receptor

The M3 receptor is a G-protein coupled receptor (GPCR) predominantly found on the smooth muscle of the bladder (the detrusor muscle), as well as in salivary glands and the gastrointestinal tract.[4][5] In the bladder, stimulation of M3 receptors by the neurotransmitter acetylcholine (ACh) triggers a signaling cascade that leads to an increase in intracellular calcium, resulting in the contraction of the detrusor muscle and urination.[2] In overactive bladder, involuntary contractions of this muscle lead to symptoms of urinary urgency, frequency, and incontinence.[6]

Mechanism of Antagonism

Imidafenacin and related antagonists act by competitively binding to the M3 receptor, physically blocking acetylcholine from binding to its orthosteric site.[7] This blockade prevents receptor activation and the subsequent signaling cascade.[8] The key consequences of this action are:

-

Relaxation of the Detrusor Muscle: By preventing ACh-mediated contractions, the antagonist allows the bladder to relax and increase its capacity.[9]

-

Symptom Alleviation: This relaxation reduces the involuntary contractions that cause the symptoms of overactive bladder.[3]

The selectivity for M3 and M1 receptors over the M2 subtype is clinically significant.[2] While M2 receptors are also present in the bladder, they are more numerous in cardiac tissue. By avoiding significant M2 blockade, selective antagonists minimize cardiovascular side effects like tachycardia that can be associated with older, non-selective antimuscarinic drugs.[5]

Caption: Signaling pathway of M3 receptor activation and its blockade by an antagonist.

Quantitative Data Summary

The following table presents key physicochemical and pharmacological data for Imidafenacin, a representative therapeutic agent whose synthesis is enabled by chiral pyrrolidine chemistry.

| Parameter | Value | Source |

| Molecular Formula | C₂₀H₂₁N₃O | [2] |

| Molecular Weight | 319.40 g/mol | [2] |

| CAS Number | 170105-16-5 | [10] |

| Mechanism of Action | Competitive M1/M3 Muscarinic Antagonist | [2][6][8] |

| IC₅₀ for M3 Receptor | 0.3 nM | [10] |

| Therapeutic Use | Treatment of Overactive Bladder (OAB) | [3] |

Conclusion

This compound is a quintessential example of a modern chiral building block. Its "mechanism of action" is twofold: chemically, it serves as a versatile and stereochemically defined scaffold for the efficient construction of complex molecules, and pharmacologically, it provides the core structural framework for a class of drugs that selectively antagonize the M3 muscarinic receptor. Understanding this dual role is critical for researchers and scientists in the field of drug development, as it highlights the intricate relationship between rational molecular design and targeted therapeutic intervention.

References

-

PubChem. Imidafenacin. National Center for Biotechnology Information. [Link]

-

Patsnap Synapse. What is the mechanism of Imidafenacin? [Link]

-

Patsnap Synapse. What is Imidafenacin used for? [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Navigating Overactive Bladder: The Role of Imidafenacin in Modern Urology. [Link]

- Google Patents. Method for preparing imidafenacin.

- Google Patents.

-

Chinese Journal of Pharmaceuticals. Synthesis of Imidafenacin and Its Main Related Substance. [Link]

-

Bioorganic & Medicinal Chemistry Letters. Synthesis and biological characterization of a series of novel diaryl amide M1 antagonists. [Link]

-

Wikimedia Commons. File:Imidafenacin synthesis.svg. [Link]

-

Molecules. Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity. [Link]

-

RayBiotech. Imidafenacin. [Link]

-

Journal of Medicinal Chemistry. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. [Link]

-

Journal of Medicinal Chemistry. Synthesis, affinity profile, and functional activity of muscarinic antagonists with a 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine structure. [Link]

-

Bioorganic & Medicinal Chemistry Letters. Stereoselective synthesis of a new muscarinic M3 receptor antagonist, J-104129. [Link]

-

Nature. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. [Link]

-

Molecules. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]

-

International Journal of Molecular Sciences. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

The FASEB Journal. Structural aspects of M3 muscarinic acetylcholine receptor dimer formation and activation. [Link]

-

Nature. Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor. [Link]

-

Bioorganic & Medicinal Chemistry. Muscarinic Antagonists With Multiple Stereocenters: Synthesis, Affinity Profile and Functional Activity of Isomeric 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine Sulfoxide Derivatives. [Link]

-

Life Sciences. Contractile role of M2 and M3 muscarinic receptors in gastrointestinal smooth muscle. [Link]

-

Molecular Pharmacology. Chimeric m2/m3 muscarinic receptors: role of carboxyl terminal receptor domains in selectivity of ligand binding and coupling to phosphoinositide hydrolysis. [Link]

-

Current Medicinal Chemistry. Medicinal chemistry and therapeutic potential of muscarinic M3 antagonists. [Link]

-

Journal of Medicinal Chemistry. Cyclohexylmethylpiperidinyltriphenylpropioamide: a selective muscarinic M(3) antagonist discriminating against the other receptor subtypes. [Link]

-

Der Pharma Chemica. Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. [Link]

Sources

- 1. Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity | Semantic Scholar [semanticscholar.org]

- 2. Imidafenacin | C20H21N3O | CID 6433090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is Imidafenacin used for? [synapse.patsnap.com]

- 4. Contractile role of M2 and M3 muscarinic receptors in gastrointestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry and therapeutic potential of muscarinic M3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis and biological characterization of a series of novel diaryl amide M1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Imidafenacin? [synapse.patsnap.com]

- 9. Page loading... [guidechem.com]

- 10. raybiotech.com [raybiotech.com]

An In-depth Technical Guide to the Solubility Assessment of (S)-1-Boc-3-Dimethylaminomethylpyrrolidine Hydrochloride

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the journey of a molecule from a promising candidate to a therapeutic agent is fraught with challenges. Among the most fundamental of these is solubility. Poor aqueous solubility can severely limit a compound's bioavailability, compromise the reliability of in vitro assays, and create significant hurdles in formulation development.[1][2] This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of (S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride, a key building block in medicinal chemistry. As an amine hydrochloride salt, its solubility behavior is governed by principles of polarity and ionization, making a thorough understanding of these properties essential for its effective application.[3][4] This document will not only present theoretical knowledge but also provide actionable, field-proven protocols to empower researchers in their quest for robust and reproducible data.

Physicochemical Profile of this compound

A foundational understanding of the physicochemical properties of this compound is paramount to predicting its solubility behavior.

| Property | Value/Information | Source |

| Molecular Formula | C₁₁H₂₂N₂O₂·HCl | Inferred |

| Molecular Weight | 250.77 g/mol | Inferred |

| Appearance | Likely a solid | [5] |

| General Structural Features | Boc-protected pyrrolidine ring with a dimethylaminomethyl side chain, as a hydrochloride salt. | [6] |

| Predicted Solubility | As an amine hydrochloride, it is expected to be more soluble in polar protic solvents like water and lower-aliphatic alcohols due to ion-dipole interactions and hydrogen bonding. Solubility is anticipated to be lower in nonpolar aprotic solvents. | [3] |

The Dichotomy of Solubility: Kinetic vs. Thermodynamic Assessment

In drug discovery, solubility is not a monolithic concept. It is crucial to distinguish between two key types of measurements: kinetic and thermodynamic solubility.[7][8]

-

Kinetic Solubility: This is a high-throughput measurement that assesses the solubility of a compound when it is rapidly introduced into an aqueous buffer from a concentrated DMSO stock solution.[7][8][9] It reflects the concentration a compound can reach before it precipitates out of solution under these non-equilibrium conditions. This is often the first solubility assessment performed in early drug discovery due to its speed and low sample requirement.[2][8]

-

Thermodynamic (or Equilibrium) Solubility: This is the true measure of a compound's solubility at equilibrium.[7][10] It is determined by allowing an excess of the solid compound to equilibrate with a solvent over an extended period (typically 16-72 hours) until the concentration of the dissolved compound is constant.[1][7][10] This measurement is critical for lead optimization and formulation development as it represents the maximum achievable concentration of the drug in a given solvent under stable conditions.[10][11]

The following diagram illustrates the conceptual workflow for both kinetic and thermodynamic solubility assays.

Sources

- 1. evotec.com [evotec.com]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. theses.gla.ac.uk [theses.gla.ac.uk]

- 5. 1-Boc-3-(aminomethyl)pyrrolidine 270912-72-6 [sigmaaldrich.com]

- 6. S-1-BOC-3-DIMETHYLAMINOMETHYL-PYRROLIDINE-HCl | 1246643-15-1 [amp.chemicalbook.com]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. In-vitro Thermodynamic Solubility [protocols.io]

- 11. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

A Comprehensive Technical Guide to the Stability and Storage of (S)-1-Boc-3-Dimethylaminomethylpyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and handling procedures for (S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride. As a chiral building block integral to the synthesis of novel therapeutics, a thorough understanding of its stability profile is paramount for ensuring the integrity of research and development activities. This document synthesizes fundamental chemical principles with practical, field-proven insights to deliver a comprehensive resource for laboratory professionals.

Chemical and Physical Properties

This compound is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen and a dimethylaminomethyl substituent at the 3-position. The hydrochloride salt form enhances its solubility in aqueous media and improves its handling characteristics as a solid.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₃ClN₂O₂ | [1] |

| Molecular Weight | 250.77 g/mol | [1] |

| Appearance | White to off-white solid | General Supplier Information |

| Solubility | Soluble in water and polar organic solvents | General Chemical Principles |

| Purity | Typically ≥95% (HPLC) | [2] |

Core Stability Considerations and Degradation Pathways

The stability of this compound is primarily influenced by the lability of the Boc protecting group under acidic conditions and, to a lesser extent, the potential for oxidation of the tertiary amine. The pyrrolidine ring itself is generally stable under a range of conditions.

The Lability of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability under basic and nucleophilic conditions, while being readily cleavable under acidic conditions.[3][4]

Mechanism of Acid-Catalyzed Deprotection:

The primary degradation pathway for this compound is the acid-catalyzed hydrolysis of the carbamate linkage.[5][6] The presence of the hydrochloride salt means the compound exists in a mildly acidic state, particularly when dissolved in protic solvents.

Figure 2: Forced Degradation Study Workflow. A systematic approach to stress testing to identify potential degradation products and pathways.

Step-by-Step Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 24 hours). Neutralize a sample before analysis.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a defined period. Neutralize a sample before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.

-

Thermal Degradation: Store the solid compound in an oven at 80°C for a defined period. Dissolve a sample in the mobile phase for analysis.

-

Photolytic Degradation: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. [7][8][9] Recommended HPLC Parameters:

| Parameter | Suggested Conditions |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and a phosphate buffer (pH ~7) |

| Detection | UV at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Method Validation:

The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The key aspect of a stability-indicating method is its ability to resolve the parent compound from all potential degradation products formed during forced degradation studies.

Conclusion

The primary stability concern for this compound is the acid-catalyzed cleavage of the Boc protecting group, a reaction that is accelerated by moisture and heat. The pyrrolidine ring and the dimethylamino group are relatively stable under recommended storage conditions. By adhering to the storage guidelines of 2-8°C in a tightly sealed, light-resistant container under an inert atmosphere, the integrity and purity of this critical building block can be maintained. For rigorous quality control and in-depth stability analysis, the implementation of forced degradation studies coupled with a validated stability-indicating HPLC method is strongly recommended.

References

-

Vamsee Krishna K, et al. (2023). Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. ResearchGate. [Link]

-

Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

-

The Organic Chemistry Tutor. (2021, September 1). Adding Boc Group Mechanism | Organic Chemistry [Video]. YouTube. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Bhagwate, S. (2013). Stability Indicating HPLC Method for the Determination of Hydrochlorothiazide in Pharmaceutical Dosage form. ResearchGate. [Link]

-

Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]

-

Wikipedia. (2023, November 28). tert-Butyloxycarbonyl protecting group. [Link]

-

Alcaraz, M. L., et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega, 7(22), 18384–18392. [Link]

-

Tsuchii, K., et al. (2021). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications, 12(1), 1-9. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

Kadali, J., & Annapurna, N. (2019). Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. International Journal of Pharmaceutical Research, 11(3), 1-10. [Link]

-

Rathod, S. J., et al. (2023). Stability indicating study by using different analytical techniques. International Journal for Scientific Research & Development, 8(12), 1-9. [Link]

-

Moody, C. M., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

-

Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]

-

Iovine, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4945. [Link]

-

Science.gov. stability-indicating hplc method: Topics. [Link]

-

Seshachalam, V., et al. (2013). A validated stability-indicating RP-HPLC assay method for Amsacrine and its related substances. PubMed, 27(1), 19-27. [Link]

-

Patel, P. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2), 38241-38246. [Link]

-

Moody, C. M., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

-

Jia, Z. J., et al. (2022). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science, 8(7), 966–972. [Link]

-

Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 534-547. [Link]

-

Deiters, A., & Martin, S. F. (2003). Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring‐Closing Metathesis as a Key Step. ResearchGate. [Link]

-

PubChem. (R)-1-Boc-3-(dimethylamino)pyrrolidine. [Link]

Sources

- 1. (R)-1-Boc-3-(dimethylamino)pyrrolidine | C11H22N2O2 | CID 50999107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]